(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid
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Overview
Description
(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid: is a synthetic amino acid derivative. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The methoxycarbonyl group attached to the oxazole ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-amino acid and a carbonyl compound under acidic conditions.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification using methanol and a suitable acid catalyst.
Final Assembly: The final step involves coupling the oxazole derivative with the amino acid backbone under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form linear amino alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Studied for its potential role in enzyme inhibition.
- Used in the design of peptide mimetics.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Explored for its role in drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the methoxycarbonyl group play crucial roles in binding to these targets, potentially inhibiting their activity. The compound may also participate in signaling pathways, modulating biological responses.
Comparison with Similar Compounds
- (2S)-2-amino-3-[4-(carboxymethyl)-1,3-oxazol-5-yl]propanoic acid
- (2S)-2-amino-3-[4-(hydroxymethyl)-1,3-oxazol-5-yl]propanoic acid
- (2S)-2-amino-3-[4-(methyl)-1,3-oxazol-5-yl]propanoic acid
Comparison:
- (2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical reactivity and biological activity.
- The carboxymethyl derivative is more polar and may exhibit different solubility and reactivity profiles.
- The hydroxymethyl derivative can participate in additional hydrogen bonding, affecting its interaction with biological targets.
- The methyl derivative is less polar and may have different pharmacokinetic properties.
Properties
CAS No. |
2679950-73-1 |
---|---|
Molecular Formula |
C8H10N2O5 |
Molecular Weight |
214.2 |
Purity |
95 |
Origin of Product |
United States |
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